molecular formula C25H32O7 B097096 2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid CAS No. 19314-66-0

2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid

Cat. No.: B097096
CAS No.: 19314-66-0
M. Wt: 444.5 g/mol
InChI Key: FMCKRJSNUOIOOJ-UHFFFAOYSA-N
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Description

2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid is a depside, a type of phenolic compound commonly found in lichens It is derived from picrolichenic acid through the reduction of the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydropicrolichenic acid typically involves the oxidative coupling of phenolic compounds. One common method starts with olivetol aldehyde, which undergoes oxidative coupling using manganese dioxide suspended in benzene . This reaction yields picrolichenic acid, which is then reduced to form dihydropicrolichenic acid.

Industrial Production Methods: While industrial-scale production methods for dihydropicrolichenic acid are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling. The use of manganese dioxide and benzene in oxidative coupling reactions is a key step that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form picrolichenic acid.

    Reduction: Reduction of picrolichenic acid yields dihydropicrolichenic acid.

    Substitution: Phenolic hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in benzene is commonly used for oxidative coupling.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce picrolichenic acid to dihydropicrolichenic acid.

Major Products:

    Oxidation: Picrolichenic acid.

    Reduction: this compound.

Scientific Research Applications

2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of oxidative coupling reactions and phenolic compound synthesis.

    Biology: The compound’s phenolic structure makes it a subject of interest in studies of antioxidant activity.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.

Mechanism of Action

The mechanism of action of dihydropicrolichenic acid involves its interaction with various molecular targets. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid is similar to other depsides and phenolic compounds, such as:

    Picrolichenic Acid: The oxidized form of dihydropicrolichenic acid.

    Olivetoric Acid: Another lichen-derived depside with similar chemical properties.

    Physodic Acid: A related compound with comparable biological activities.

Uniqueness: this compound’s unique combination of phenolic hydroxyl groups and its ability to undergo both oxidation and reduction reactions make it a versatile compound for various applications.

Properties

CAS No.

19314-66-0

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid

InChI

InChI=1S/C25H32O7/c1-4-6-8-10-16-12-18(26)14-21(31-3)23(16)25(30)32-19-13-17(11-9-7-5-2)22(24(28)29)20(27)15-19/h12-15,26-27H,4-11H2,1-3H3,(H,28,29)

InChI Key

FMCKRJSNUOIOOJ-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC

Origin of Product

United States

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